rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5

Descripción

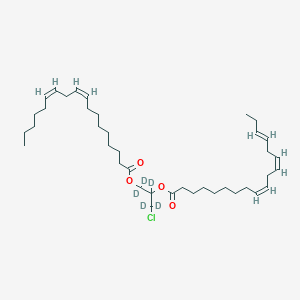

rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5: is a diacylglycerol derivative that contains linoleic acid at the sn-1 position and linolenic acid at the sn-2 position. The compound is labeled with deuterium (d5) and has a chlorine atom at the sn-3 position, making it a versatile molecule for various research applications .

Propiedades

Fórmula molecular |

C39H65ClO4 |

|---|---|

Peso molecular |

638.4 g/mol |

Nombre IUPAC |

[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6+,13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |

Clave InChI |

RNQDQJFAEAQNIS-DDGANTDDSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and purification techniques to achieve high purity and yield. The use of deuterium labeling requires specialized facilities to incorporate the isotope effectively .

Análisis De Reacciones Químicas

Types of Reactions: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the sn-3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The double bonds in the linoleic and linolenic acid moieties can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with a palladium catalyst for reduction are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted diacylglycerols depending on the nucleophile used.

Oxidation and Reduction: Products include epoxides, alcohols, and reduced fatty acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 is used as a model compound to study lipid metabolism and enzymatic reactions involving diacylglycerols .

Biology: In biological research, this compound is utilized to investigate the role of diacylglycerols in cell signaling pathways and membrane dynamics .

Medicine: The compound’s labeled form (d5) allows for detailed studies using mass spectrometry, aiding in the understanding of lipid-related diseases and the development of therapeutic interventions .

Industry: In the industrial sector, this compound is used in the formulation of specialized lipid-based products and as a reference standard in quality control processes .

Mecanismo De Acción

rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. The compound’s structure allows it to mimic natural diacylglycerols, thereby modulating signaling pathways and metabolic processes. The deuterium labeling provides a unique advantage in tracing and studying these interactions at the molecular level .

Comparación Con Compuestos Similares

rac-1-Linoleoyl-3-chloropropanediol: Similar structure but lacks the linolenic acid moiety.

rac-1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: Contains oleic acid instead of linoleic acid.

Uniqueness: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 is unique due to its specific combination of linoleic and linolenic acids, along with deuterium labeling. This combination provides distinct properties for studying lipid metabolism and signaling, making it a valuable tool in both research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.